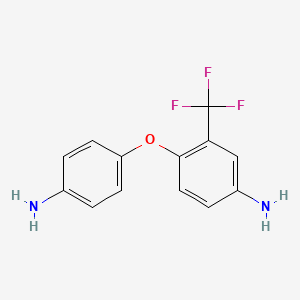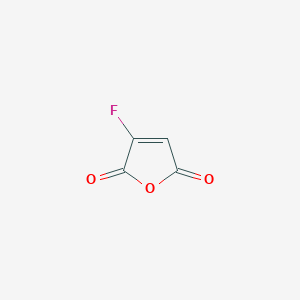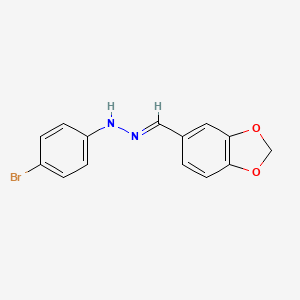
Diethyl 2-fluoro-2-phenylmalonate
概述
描述
Diethyl 2-fluoro-2-phenylmalonate: is an organic compound with the molecular formula C13H15FO4. It is a fluorinated derivative of diethyl malonate, where a fluorine atom is attached to the second carbon of the malonate structure, and a phenyl group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fluorination of Diethyl Malonate: The synthesis of this compound typically involves the fluorination of diethyl malonate using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride).
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of this compound involves large-scale fluorination and acylation reactions, often carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as diethyl 2-fluoro-2-phenylmalonic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom, leading to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Diethyl 2-fluoro-2-phenylmalonic acid.
Reduction: Diethyl 2-fluoro-2-phenylmalonic alcohol or amine.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Diethyl 2-fluoro-2-phenylmalonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorination on biological molecules and pathways. Medicine: It serves as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. Industry: The compound finds applications in the development of advanced materials and polymers with enhanced properties due to the presence of fluorine.
作用机制
The mechanism by which diethyl 2-fluoro-2-phenylmalonate exerts its effects depends on the specific application. In the context of PET imaging, the fluorine-18 isotope is incorporated into the compound, which then undergoes radioactive decay, emitting positrons that are detected by PET scanners to produce detailed images of biological processes.
Molecular Targets and Pathways Involved:
In PET imaging, the compound targets specific biological molecules or pathways that are labeled with fluorine-18, allowing for the visualization of metabolic processes and disease states.
相似化合物的比较
Diethyl malonate
Diethyl fluoromalonate
Diethyl 2-fluoro-2-methylmalonate
Uniqueness: Diethyl 2-fluoro-2-phenylmalonate is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound's reactivity and stability, while the phenyl group provides additional structural complexity and potential for further functionalization.
属性
IUPAC Name |
diethyl 2-fluoro-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKXSYZACBTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401181 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-98-4 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














